N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-15(14-8-5-4-6-9-14)19(27)23-18-12-13(2)25-26(18)21-22-17-11-7-10-16(17)20(28)24-21/h4-6,8-9,12,15H,3,7,10-11H2,1-2H3,(H,23,27)(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPLLVDIGFLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Pyrazole ring
- Tetrahydro-cyclopentapyrimidine moiety
- Phenylbutanamide side chain
These structural components contribute to its reactivity and interaction with biological targets. The presence of nitrogen atoms in the pyrazole ring enhances its ability to act as a nucleophile, allowing it to participate in various chemical reactions that may lead to biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities:
-
Anticancer Activity
- This compound has shown promising anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in tumor progression. For instance, pyrazole derivatives have demonstrated effective inhibition of enzymes linked to cancer cell proliferation .
-
Anti-inflammatory Effects
- Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that similar compounds can stabilize red blood cell membranes, indicating potential anti-inflammatory effects .
- Antimicrobial Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible non-competitive inhibitor of various enzymes involved in metabolic pathways related to cancer and inflammation.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to N-(3-methyl...):
- Study on Anticancer Properties :
- Anti-inflammatory Evaluation :
Scientific Research Applications
The compound features a complex structure that includes a pyrazole moiety and a cyclopentapyrimidine core, which are known for their biological activity. The presence of these functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Antiviral Potential
The compound's structural analogs have been investigated for their ability to inhibit viral replication. Research focusing on influenza viruses indicates that modifications in the structure can enhance binding affinity to viral polymerase components, potentially leading to effective antiviral agents .
Anti-cancer Properties
Compounds containing the pyrazole and cyclopentapyrimidine frameworks have been explored for their anti-cancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives based on the pyrazole structure and evaluated their antimicrobial activities. The results indicated that certain modifications led to enhanced activity against both gram-positive and gram-negative bacteria. The disc diffusion method was employed to assess efficacy, revealing promising candidates for further development .
Study 2: Antiviral Activity Against Influenza
In another comprehensive investigation, researchers modified the compound's structure to target the PA-PB1 interface of influenza A virus polymerase. The synthesized derivatives demonstrated significant inhibition of viral replication in vitro, suggesting a viable pathway for developing new antiviral therapies .
Comparison with Similar Compounds
Target Compound
- Core: Cyclopenta[d]pyrimidinone (4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine) fused to a pyrazole ring.
- Key Features: A bicyclic system with a pyrimidinone ring, providing a planar, electron-deficient region. Pyrazole nitrogen atoms capable of hydrogen bonding.
Compound 2d (Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Key Features: A tricyclic system with a central imidazole ring fused to pyridine. Electron-withdrawing substituents (cyano, nitro) enhance electrophilicity .
Compound 1l (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)
- Core : Similar to 2d but with a phenethyl substituent instead of benzyl.
- Key Features: Increased hydrophobicity due to the phenethyl group. Nitrophenyl and cyano groups create a polarized electronic environment .
Pharmacopeial Compounds (m, n, o)
- Core : Tetrahydropyrimidin-1(2H)-yl.
- Key Features: Flexible tetrahydropyrimidine ring with stereochemical diversity.
Structural Comparison Table
| Feature | Target Compound | Compound 2d | Compound 1l | Pharmacopeial Compounds (m, n, o) |
|---|---|---|---|---|
| Core Heterocycle | Cyclopenta[d]pyrimidinone | Tetrahydroimidazo[1,2-a]pyridine | Tetrahydroimidazo[1,2-a]pyridine | Tetrahydropyrimidin-1(2H)-yl |
| Substituents | Phenylbutanamide | Benzyl, nitro, cyano, esters | Phenethyl, nitro, cyano, esters | Acetamido, hydroxy, diphenyl |
| Hydrogen-Bonding Sites | Pyrimidinone O, pyrazole N | Imidazole N, carbonyl O | Imidazole N, carbonyl O | Hydroxy, amide O/N |
| Hydrophobicity | Moderate (phenyl group) | High (benzyl, nitro) | High (phenethyl, nitro) | Moderate (diphenyl) |
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Points: Compound 2d: 215–217°C; Compound 1l: 243–245°C. The higher melting point of 1l may reflect increased molecular symmetry from the phenethyl group . The target compound’s melting point is likely intermediate due to its mixed polar/nonpolar substituents.
- Synthetic Yields: 2d (55%) and 1l (51%) suggest moderate efficiency in one-pot syntheses. The target compound’s yield would depend on the complexity of pyrazole-pyrimidinone fusion .
Spectroscopic Signatures
- NMR: The target compound’s ¹H NMR would show pyrazole protons (δ 6.5–7.5 ppm), cyclopenta[d]pyrimidinone CH2 (δ 2.5–3.5 ppm), and phenyl resonances (δ 7.0–7.5 ppm). In contrast, 2d and 1l exhibit imidazo[1,2-a]pyridine CH2 (δ 3.0–4.0 ppm) and nitro/cyano-related deshielding .
- IR: Strong carbonyl stretches (~1700 cm⁻¹) for pyrimidinone (target) and ester (2d/1l). Nitro groups in 2d/1l would show peaks near 1520–1350 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
